molecular formula C6H13NO2 B1220010 4-(Dimethylamino)butanoic acid CAS No. 693-11-8

4-(Dimethylamino)butanoic acid

Cat. No.: B1220010
CAS No.: 693-11-8
M. Wt: 131.17 g/mol
InChI Key: OXOWTLDONRGYOT-UHFFFAOYSA-N
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Description

Significance in Organic and Biological Chemistry

4-(Dimethylamino)butanoic acid, often abbreviated as DMBA, holds considerable significance as a versatile building block and functional molecule in both organic and biological chemistry. In the realm of organic synthesis, it serves as a valuable intermediate. Its hydrochloride salt is frequently used in solution-phase peptide synthesis, acting as a component in the construction of more complex peptide chains. sigmaaldrich.comsigmaaldrich.com Beyond this, the compound is utilized in the synthesis of various agrochemicals and pharmaceuticals. cymitquimica.com

From a biological chemistry perspective, DMBA is recognized for its role in advanced analytical techniques. It is employed as a labeling agent in electrochemiluminescence (ECL) for the detection of biological substances. researchgate.net Functioning as an analogue of tripropylamine, DMBA can be tagged to analytes, which then generate a light signal in the presence of an ECL coreactant like tris(2,2'-bipyridine)ruthenium(II), allowing for sensitive quantification. researchgate.net Furthermore, research has shown its application in the preparation of specialized lipid nanoparticles designed for the delivery of nucleic acids to immune cells. chemicalbook.com

Foundational Chemical Classification and Structural Features

This compound is an organic compound that can be classified based on its two primary functional groups: a carboxylic acid and a tertiary amine. cymitquimica.com The structure consists of a four-carbon butanoic acid backbone. A dimethylamino group, -N(CH3)2, is attached to the terminal (fourth) carbon atom of this chain. cymitquimica.comnih.gov

This dual functionality imparts distinct chemical properties. The carboxylic acid group provides acidic characteristics, while the tertiary dimethylamino group confers basicity. cymitquimica.com This amphoteric nature, combined with the polarity of the functional groups, makes it soluble in water and other polar organic solvents. cymitquimica.com The compound is typically a colorless to pale yellow substance. cymitquimica.com

Table 1: Chemical Identification and Properties of this compound

IdentifierValue
IUPAC NameThis compound nih.gov
CAS Number693-11-8 nih.govachemblock.com
Molecular FormulaC6H13NO2nih.govachemblock.com
Molecular Weight131.17 g/mol nih.gov
Canonical SMILESCN(C)CCCC(=O)O nih.gov
InChI KeyOXOWTLDONRGYOT-UHFFFAOYSA-N nih.gov

Table 2: Physical Data for this compound

PropertyValue
Physical StatePowder / Colorless to pale yellow liquid cymitquimica.com
Melting Point (Hydrochloride Salt)153-155 °C sigmaaldrich.comsigmaaldrich.com

Historical Context of Research and Discovery

While the initial synthesis of this compound may not be prominently documented as a singular discovery, its emergence as a compound of significant research interest is more clearly defined. The PubChem database entry for the compound was first created on March 26, 2005. nih.gov A key development in its research application came from the work of Morita and Konishi, who identified that DMBA, among other tertiary amines, provided strong enhancement to the electrochemiluminescence of tris(2,2'-bipyridine)ruthenium(II). A 2002 publication by these researchers in the journal Analytical Chemistry detailed the use of such compounds as ECL labels for determining free fatty acids. researchgate.net This work established DMBA as a valuable tool in analytical chemistry and paved the way for its subsequent use in sensitive bioassays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOWTLDONRGYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286403
Record name 4-(dimethylamino)butanoic acid
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

693-11-8
Record name 4-(Dimethylamino)butyric acid
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Record name 4-(DIMETHYLAMINO)BUTYRIC ACID
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Synthetic Methodologies for 4 Dimethylamino Butanoic Acid and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 4-(dimethylamino)butanoic acid and its analogs have long been established, relying on fundamental organic reactions. These techniques, while effective, often involve harsh conditions and multiple steps.

Esterification Reactions in Analog Synthesis

Esterification is a fundamental reaction for the synthesis of derivatives of this compound. This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. A notable example is the synthesis of ethyl 2-benzyl-4-(dimethylamino)butanoate, where 2-benzyl-4-(dimethylamino)butanoic acid is reacted with ethanol (B145695) under reflux conditions with an acid catalyst to drive the reaction to completion.

The use of activating agents can facilitate these reactions under milder conditions. For instance, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst for esterification reactions, particularly for sterically hindered alcohols. thieme-connect.com The acylation of N,N-dimethylaminoalkanols with butanoic or pentanoic acid derivatives is another common application of esterification to produce various amino esters. researchgate.net

Table 1: Examples of Esterification Reactions for this compound Analog Synthesis

Ester ProductStarting AcidAlcoholCatalyst/ConditionsReference
Ethyl 2-benzyl-4-(dimethylamino)butanoate2-Benzyl-4-(dimethylamino)butanoic acidEthanolAcid catalyst, reflux
tert-Butyl (4-methoxyphenyl)acetate(4-Methoxyphenyl)acetic acidtert-Butyl alcoholDMAP, EDC, HOBt, reflux thieme-connect.comresearchgate.net
2-(Dimethylamino)ethyl pentanoatePentanoic acid derivative2-(Dimethylamino)ethanolAcylation researchgate.net
3-(Dimethylamino)propyl butanoateButanoic acid derivative3-(Dimethylamino)propanolAcylation researchgate.net

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide a versatile route to this compound and its derivatives, often starting from halo-precursors. A classic example is the Gabriel synthesis, which allows for the formation of primary amines from alkyl halides. In this method, potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate to avoid over-alkylation. masterorganicchemistry.comchemistrysteps.combyjus.com The process involves the N-alkylation of phthalimide with a suitable halo-precursor, followed by hydrazinolysis to release the primary amine. masterorganicchemistry.comchemistrysteps.com While not a direct synthesis of a dimethylamino derivative, it is a foundational method for introducing an amino group that can be subsequently alkylated.

A more direct approach is the reductive amination of a keto acid. This method involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this could involve the reaction of a 4-oxo-butanoic acid derivative with dimethylamine (B145610) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.netorganic-chemistry.org This reducing agent is selective for the iminium ion formed in situ, leaving the carboxylic acid group intact.

Table 2: Nucleophilic Substitution and Reductive Amination Approaches

Target MoietyPrecursorReagentsKey FeaturesReference(s)
Primary amineAlkyl halidePotassium phthalimide, HydrazineAvoids over-alkylation masterorganicchemistry.comchemistrysteps.combyjus.com
Substituted amine4-Oxobutanoic acid derivativeAmine, NaBH₃CNOne-pot reaction, selective reduction researchgate.net
Adamantyl glycineAdamantyl glyoxylic acidAmmonium (B1175870) formate, Pd/CTransition metal-catalyzed google.com

Oxidation Strategies in Derivative Preparation

The oxidation of precursor molecules is a common strategy for the synthesis of carboxylic acids. For this compound, a frequent starting material is 4-(dimethylamino)butanol. vulcanchem.com This primary alcohol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). orgsyn.org The reaction mechanism of permanganate oxidation can be complex, potentially involving intermediate manganese species of different oxidation states. sci-hub.se

Alternatively, 4-(dimethylamino)butanal (B18867) can be oxidized to this compound. evitachem.com In a broader context, the oxidation of aldehydes to carboxylic acids is a well-established transformation. For instance, in the synthesis of a beta-carboline derivative, a 4-aldehyde was oxidized to the corresponding 4-carboxylic acid using potassium permanganate. nih.gov Another method involves the use of sodium hypochlorite (B82951) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation of alcohols to aldehydes, which can then be further oxidized. google.com

Table 3: Oxidation Reactions for the Synthesis of this compound and Analogs

Starting MaterialOxidizing Agent/SystemProductReference(s)
4-(Dimethylamino)butanolPotassium permanganate (KMnO₄)This compound vulcanchem.com
4-(Dimethylamino)butanalPotassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)This compound evitachem.com
4-Vinyl-beta-carboline-3-carboxamideOzonolysis, then KMnO₄4-Carboxy-beta-carboline derivative nih.gov
4-Chloro-1-butanolSodium hypochlorite, TEMPO4-Chlorobutanal google.com

Modern and Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches often utilize enzymatic catalysts or innovative technologies like flow chemistry.

Enzymatic Catalysis in Chiral Synthesis

Enzymatic catalysis offers a powerful tool for the synthesis of chiral molecules with high enantioselectivity under mild reaction conditions. Lipases are a commonly used class of enzymes for the kinetic resolution of racemic mixtures. u-szeged.hu For instance, the enantioselective hydrolysis of racemic esters using lipases can yield enantiomerically pure alcohols and the corresponding unreacted ester. thieme-connect.de The kinetic resolution of racemic cis-4-(dimethylamino)-N-(2-hydroxycyclohexyl)benzamide has been explored using a chiral DMAP equivalent. thieme-connect.de

Enzymatic kinetic resolution of racemic phenylalkyl carboxylic acid esters has been successfully achieved using metagenome-derived esterases. nih.gov Furthermore, tailor-made artificial "Michaelases" have been developed for the enantioselective synthesis of pharmaceutically active γ-aminobutyric acid (GABA) analogues. acs.org Another biocatalytic approach is the reductive amination of α-keto acids using amino acid dehydrogenases, which can produce chiral amino acids with high optical purity. researchgate.netmdpi.com

Table 4: Enzymatic Approaches to Chiral Amines and Derivatives

Reaction TypeEnzyme ClassSubstrate ExampleKey AdvantageReference(s)
Kinetic ResolutionLipaseRacemic estersHigh enantioselectivity u-szeged.huthieme-connect.de
Kinetic ResolutionEsteraseRacemic phenylalkyl carboxylic acid estersAccess to enantiopure acids nih.gov
Michael AdditionArtificial "Michaelase"Acetaldehyde and nitroalkenesSynthesis of chiral GABA analogues acs.org
Reductive AminationAmino Acid Dehydrogenaseα-Keto acidsHigh optical purity of amino acids researchgate.netmdpi.com

Flow Photochemistry Applications

Flow chemistry, particularly when combined with photochemistry, presents a promising avenue for the synthesis of this compound derivatives in a continuous and controlled manner. nih.gov Continuous-flow systems offer advantages in terms of safety, reproducibility, and scalability over traditional batch processes. flemingcollege.ca The multistep continuous-flow synthesis of GABA derivatives, such as (R)- and (S)-rolipram, has been demonstrated using columns packed with heterogeneous catalysts. flemingcollege.canih.gov This approach allows for sequential reactions without the need for intermediate purification.

Photochemical decarboxylation of amino acids is another modern synthetic strategy that can be adapted to flow chemistry. researchgate.net This method, inspired by pyridoxal (B1214274) 5'-phosphate-dependent decarboxylase enzymes, uses a photocatalyst to facilitate the decarboxylation of amino acids to yield valuable amines. researchgate.netnih.govmdpi.com Microreactor systems utilizing UV light and an oxidant like O₂ have shown promise for the chloride-free synthesis of compounds like 4-(dimethylamino)butanal, which is a direct precursor to this compound.

Table 5: Flow Photochemistry in the Synthesis of GABA Analogs and Precursors

ApplicationTechnologyKey FeaturesProduct ExampleReference(s)
Multistep SynthesisContinuous-flow catalysisHeterogeneous catalysts, no intermediate isolation(R)- and (S)-Rolipram flemingcollege.canih.gov
Asymmetric SynthesisTelescoped continuous flowHeterogeneous organocatalyst, in situ oxidant generationChiral γ-nitrobutyric acids acs.orgresearchgate.net
Aldehyde SynthesisFlow photochemistryMicroreactor, UV light, O₂ oxidant4-(Dimethylamino)butanal
DecarboxylationPhotoredox catalysisVisible light, organocatalystPrimary and secondary benzylic amines researchgate.netnih.govacs.org

Derivatization Strategies and Analogue Preparation

The functional versatility of this compound, featuring both a carboxylic acid and a tertiary amine, allows for a wide range of chemical modifications. These derivatization strategies are pivotal for creating analogues with tailored properties, often for use as intermediates in the synthesis of more complex molecular targets. The primary sites for modification are the carboxyl and dimethylamino groups, enabling the formation of esters, amides, and the integration of the molecule into larger scaffolds.

Synthesis of Esters and Amides of this compound

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental and widely applied derivatization strategy. These reactions are typically straightforward and utilize well-established synthetic protocols.

Ester Synthesis:

Esters of this compound are commonly prepared through acid-catalyzed esterification (Fischer esterification). This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of ethyl 4-(dimethylamino)butanoate is achieved by reacting this compound with ethanol. cymitquimica.com The reaction is often performed under reflux conditions to drive the equilibrium towards the ester product. This approach can be generalized to a variety of alcohols to produce a range of esters. A summary of representative esterification reactions is provided in the table below.

Table 1: Examples of Ester Synthesis from this compound and its Derivatives
Reactant 1 (Acid)Reactant 2 (Alcohol)Key Reagents/ConditionsProductReference
This compoundEthanolAcid catalyst, refluxEthyl 4-(dimethylamino)butanoate cymitquimica.com
2-Benzyl-4-(dimethylamino)butanoic acidEthanolAcid catalyst, refluxEthyl 2-benzyl-4-(dimethylamino)butanoate
Butanoic acid derivativesN,N-dimethylaminoalkanolsAcylation reactionDimethylaminoalkyl esters of butanoic acid researchgate.net

Amide Synthesis:

The synthesis of amides from this compound is a critical transformation, particularly because this moiety is often incorporated into biologically active molecules, including peptides. sigmaaldrich.comkrackeler.com The most common method involves the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. thieme-connect.de

A standard procedure is to convert the carboxylic acid to a more reactive acyl chloride. For example, 4-(dimethylamino)butanoyl chloride hydrochloride can be prepared and subsequently reacted with an amine to form the desired amide. This acyl chloride is a key intermediate that facilitates the formation of stable amide bonds, making it valuable in peptide synthesis.

Alternatively, peptide coupling reagents can be used to directly condense the carboxylic acid with an amine. Reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) activate the carboxyl group, allowing for efficient amide bond formation under mild conditions. diva-portal.org This methodology is standard in solution-phase peptide synthesis where 4-(dimethylamino)butyric acid hydrochloride is frequently used. sigmaaldrich.comkrackeler.com Typical reaction conditions involve an inert solvent like dichloromethane (B109758) or ethyl acetate, sometimes with a base to neutralize acidic byproducts, with yields for analogous reactions reported between 70% and 80%.

Table 2: General Methodologies for Amide Synthesis
Starting MaterialActivation Method/ReagentCoupling PartnerKey ConditionsProduct TypeReference
This compoundConversion to acyl chloride (e.g., using thionyl chloride)Primary or Secondary Amine (e.g., dimethylamine)Anhydrous conditions, inert solvent (e.g., DCM)N-Substituted 4-(dimethylamino)butanamide
This compoundPeptide coupling agents (e.g., EDC)Amines / Amino AcidsSolution-phase, neutral pHPeptides / Amides sigmaaldrich.comdiva-portal.org

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable building block for constructing more complex molecules with applications in medicinal chemistry and materials science. Its ability to be incorporated into larger frameworks is a testament to its utility as a synthetic intermediate.

One of the most significant applications is in peptide synthesis. The hydrochloride salt of 4-(dimethylamino)butyric acid is commonly employed as a non-standard amino acid in the solution-phase synthesis of peptides. sigmaaldrich.comkrackeler.comscientificlabs.com The dimethylamino group can influence the physicochemical properties, such as solubility and receptor binding kinetics, of the resulting peptide.

Beyond peptides, derivatives of this compound are used to synthesize complex heterocyclic compounds. For example, a derivative, 4-dimethylamino-but-2-enoic acid, is a key component in the large-scale synthesis of 3-cyanoquinoline derivatives that act as inhibitors of protein tyrosine kinases, a class of molecules investigated for cancer therapy. google.com In another instance, the butanoic acid moiety has been coupled to a pyrimido-benzothiazin core to create complex organic compounds with potential pharmacological activity. ontosight.ai These examples highlight how the this compound scaffold can be integrated into diverse and elaborate molecular structures.

Table 3: Examples of Complex Molecules Synthesized from this compound Derivatives
Precursor/DerivativeResulting Complex Molecule ClassApplication/SignificanceReference
4-(Dimethylamino)butyric acid hydrochloridePeptidesUsed as a non-standard amino acid building block. sigmaaldrich.comkrackeler.com
4-Dimethylamino-but-2-enoic acid3-Cyanoquinoline derivativesInhibitors of protein tyrosine kinases for cancer research. google.com
This compound moietyPyrimido-benzothiazin derivativesComplex pharmacologically active agents. ontosight.ai
4-(Dimethylamino)butan-2-one hydrochlorideSubstituted dimethyl-(3-aryl-butyl)-amine compoundsCompounds with potential analgesic efficacy.

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylamino Butanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 4-(dimethylamino)butanoic acid is a key site for various chemical transformations. Its reactivity is influenced by the presence of the dimethylamino group at the gamma position.

Condensation Reactions

The carboxylic acid functionality of this compound readily participates in condensation reactions, such as esterification and amidation, to form a variety of derivatives. cymitquimica.com

Esterification: The formation of esters from this compound can be achieved by reacting it with an alcohol under acidic conditions. For instance, the reaction with methanol (B129727) yields methyl 4-(dimethylamino)butanoate. nih.gov Similarly, reaction with ethanol (B145695) produces ethyl 4-(dimethylamino)butanoate. ecfr.gov

Amidation: this compound can be converted to its corresponding amides. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts with a primary or secondary amine. thieme-connect.de A common method for amide synthesis is the reaction of the corresponding acid chloride with an amine, often in the presence of a tertiary base. thieme-connect.de For example, this compound can be used in peptide synthesis. sigmaaldrich.com It has been used in the synthesis of 4-(Dimethylamino)-N,N-dimethylbutanamide through amidation with dimethylamine (B145610).

ReactantProductReaction Type
MethanolMethyl 4-(dimethylamino)butanoate nih.govEsterification
EthanolEthyl 4-(dimethylamino)butanoate ecfr.govEsterification
Dimethylamine4-(Dimethylamino)-N,N-dimethylbutanamide Amidation
Amines (general)Amides thieme-connect.deAmidation

Salt Formation and Protonation Dynamics

As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. The presence of the tertiary amine within the same molecule makes it an amino acid, capable of forming a zwitterion under certain pH conditions.

The protonation and salt formation are significantly influenced by the solvent. researchgate.net In aqueous solutions, the equilibrium between the neutral, protonated, and deprotonated forms is governed by the pKa values of the carboxylic acid and the tertiary amine. Solution NMR spectroscopy can be a valuable tool to study these protonation dynamics and in situ salt formation in different media. researchgate.net The general rule that the pKa of the acid should be 2-3 units lower than that of the base for efficient proton transfer holds true in various solvents. researchgate.net The hydrochloride salt of this compound is a common form used in synthesis, which enhances its stability and solubility in water.

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in this compound is characterized by its lone pair of electrons, which confers both basic and nucleophilic properties to the molecule. uomustansiriyah.edu.iq

Nucleophilicity in Organic Transformations

The tertiary amine in this compound can act as a nucleophile, participating in various organic reactions. uomustansiriyah.edu.iq The nucleophilicity of amines generally increases with basicity. masterorganicchemistry.com The dimethylamino group can enhance the nucleophilicity of the molecule, making it a versatile intermediate in organic synthesis. This nucleophilic character allows it to react with electrophiles. For instance, the nitrogen's lone pair can attack an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond.

Studies on related γ-amino acids show they can undergo cyclization reactions to form lactams. numberanalytics.com The reactivity of γ-amino acids is generally lower than that of α- or β-amino acids in certain reactions like nitrosation. acs.org

Alkylation Reactions and Quaternization

The tertiary amine functionality can undergo alkylation reactions when treated with alkyl halides. This process, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and a positively charged nitrogen center. The resulting quaternary ammonium salts have different properties compared to the parent tertiary amine, including potentially altered solubility and biological activity.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-(Dimethylamino)butanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecule's structure is assembled. The analysis is often performed on the hydrochloride salt of the compound to improve solubility and stability, with predictable shifts in the spectral data compared to the free base form. sigmaaldrich.comchemicalbook.com

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would correspond to a proton ratio of 6:2:2:2.

The protons of the two methyl groups attached to the nitrogen are chemically equivalent and appear as a singlet, as they have no adjacent protons to couple with. The three methylene (B1212753) groups (-CH₂-) along the butanoic acid chain each produce a distinct signal, appearing as triplets or multiplets due to spin-spin coupling with protons on adjacent carbons. For instance, the methylene group adjacent to the carboxyl group is expected to be a triplet, as is the methylene group adjacent to the dimethylamino group. The central methylene group would likely appear as a multiplet. In the hydrochloride salt form, the protonation of the nitrogen atom causes a downfield shift (to a higher ppm value) of the adjacent methylene protons and the methyl protons due to the increased electron-withdrawing effect. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
-N(CH ₃)₂~2.2Singlet
-CH ₂-N-~2.3Triplet
-CH ₂-CH₂-N-~1.8Multiplet
-CH ₂-COOH~2.4Triplet

Note: Data is estimated based on known spectra of related compounds and standard chemical shift values. The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to display five distinct signals, corresponding to the five unique carbon environments.

The two methyl carbons of the dimethylamino group are equivalent and thus produce a single signal. The three methylene carbons in the chain and the carbonyl carbon of the carboxylic acid group are all chemically distinct and resonate at different chemical shifts. docbrown.info The carbonyl carbon typically appears significantly downfield (higher ppm) compared to the aliphatic carbons. docbrown.info As with ¹H NMR, the spectra of the hydrochloride salt will show shifts, particularly for the carbons closest to the protonated nitrogen atom. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
-N(C H₃)₂~45
-C H₂-N-~58
-C H₂-CH₂-N-~22
-C H₂-COOH~32
-C OOH~178

Note: Data is estimated based on known spectra of related compounds and standard chemical shift values. The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for characterizing fluorinated analogs of organic molecules. docbrown.infofluorochem.co.uk Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive NMR nucleus. fluorochem.co.uk The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for detecting subtle structural and conformational changes. docbrown.infofluorochem.co.uk

In the context of this compound, a fluorinated analog could be synthesized for various research purposes, such as probing interactions with biological systems. For example, research on a related fluorinated butanoic acid derivative, 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid, utilized ¹⁹F NMR for its characterization. chemicalbook.com The synthesis of this compound resulted in two regioisomers, which could be distinguished and identified using techniques including ¹⁹F NMR. chemicalbook.com This illustrates how ¹⁹F NMR would be essential for confirming the successful and specific incorporation of fluorine into an analog of this compound.

Carbon-13 (¹³C) NMR Analysis

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula. The theoretical exact mass of the neutral this compound molecule (C₆H₁₃NO₂) is 131.094628657 Da. nih.gov An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental composition of the compound.

In addition to the molecular ion peak, mass spectrometry (particularly with techniques like Electron Ionization, EI) breaks the molecule into characteristic charged fragments. Analyzing this fragmentation pattern provides further structural confirmation. For this compound, the most prominent fragmentation pathway is typically alpha-cleavage adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium ion, [CH₂=N(CH₃)₂]⁺, which would produce a strong signal at an m/z of 58. This peak is often the base peak in the mass spectra of N,N-dimethylalkylamines.

Other potential fragmentation pathways include:

Loss of a carboxyl group (-COOH) as a radical, leading to a fragment.

McLafferty rearrangement, if applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂).

The analysis of these specific fragment masses helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography in Solid-State Structural Analysis

While specific data for this compound is not available, the crystal structures of similar amino acid hydrochlorides have been reported. For instance, related butanoic acid derivatives often crystallize in monoclinic or orthorhombic space groups. In the solid state, this compound hydrochloride would exist as a salt, with a protonated dimethylamino group and a chloride counter-ion. The packing of these ions would be governed by electrostatic interactions and hydrogen bonding, aiming to achieve a thermodynamically stable and dense arrangement. The unit cell, the smallest repeating unit of the crystal lattice, would have its dimensions (a, b, c, α, β, γ) and symmetry defined by the specific packing of the molecules.

The presence of a carboxylic acid group and a protonated tertiary amine in this compound hydrochloride suggests the formation of extensive hydrogen bonding networks in the solid state. The primary hydrogen bond donors would be the carboxylic acid proton (O-H) and the proton on the nitrogen atom of the dimethylamino group (N-H). The acceptors would include the carbonyl oxygen of the carboxylic acid and the chloride anion. These interactions are crucial in dictating the crystal packing. It is expected that the carboxylic acid groups would form dimers or chains via O-H···O hydrogen bonds, a common motif in carboxylic acid crystal structures. Furthermore, the protonated amine and the chloride ion would be linked through N-H···Cl hydrogen bonds, creating a complex three-dimensional network that stabilizes the crystal lattice. The strength and geometry of these hydrogen bonds would be key determinants of the compound's physical properties, such as its melting point and solubility.

Crystal Packing and Unit Cell Characteristics

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. While supplier data confirms the conformity of the IR spectrum for this compound, detailed, publicly available spectral analyses with peak assignments are scarce. georganics.sk

In an IR spectrum of this compound, one would expect to observe several key absorption bands. The carboxylic acid O-H stretch would appear as a very broad band, typically in the range of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would be a strong, sharp peak around 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be found in the 3000-2850 cm⁻¹ region.

For the hydrochloride salt, the spectral features would be different. The broad O-H stretch of the carboxylic acid would remain. The protonation of the dimethylamino group would give rise to a broad N-H stretching band in the 2700-2250 cm⁻¹ region. The C=O stretching frequency might be slightly shifted due to changes in the hydrogen bonding environment.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing non-polar bonds. The C-C backbone stretches and symmetric vibrations of the dimethylamino group would likely be more prominent in the Raman spectrum. A detailed analysis of both IR and Raman spectra would provide a comprehensive understanding of the vibrational modes of this compound and its hydrochloride salt.

Below is a table of expected vibrational frequencies for key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1725-1700
AlkylC-H stretch3000-2850
Tertiary AmineC-N stretch1250-1020
Protonated Amine (HCl salt)N-H stretch2700-2250 (broad)

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

The presence of four rotatable bonds allows the molecule to adopt numerous conformations in space. ambeed.com Computational methods are employed to explore the potential energy surface of the molecule to identify its most stable conformers (i.e., low-energy states). This analysis is crucial as the conformation can significantly influence the molecule's physical properties and its ability to interact with other molecules. Techniques such as quantum mechanics and molecular dynamics simulations are standard tools for investigating the conformational landscape of flexible molecules like 4-(Dimethylamino)butanoic acid. acs.org The development of dialkylaminobutanoic acid derivatives has been aided by modern analytical and computational techniques that allow for the precise determination of their conformational properties.

Table 1: Calculated Conformational and Physicochemical Properties

PropertyValueDescription
Rotatable Bond Count4The number of single bonds that can rotate, indicating the molecule's flexibility. ambeed.com
Fraction Csp30.83The fraction of carbon atoms that are sp3 hybridized, reflecting the non-aromatic, flexible nature of the carbon backbone. ambeed.com
Complexity91.1A computed measure of the intricacy of the molecular structure. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to investigate the electronic properties of this compound, providing insights into its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electrons within the molecule, its polarity, and the energies of its molecular orbitals.

Key electronic properties include the molecular dipole moment, the distribution of atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Another important calculated property is the Topological Polar Surface Area (TPSA), which is the sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. ambeed.comnih.gov TPSA is a good predictor of a molecule's ability to form hydrogen bonds.

Table 2: Calculated Electronic and Structural Properties

PropertyValueSource
Topological Polar Surface Area (TPSA)40.5 Ų ambeed.comnih.gov
Heavy Atom Count9 nih.gov
Hydrogen Bond Donors1 ambeed.com
Hydrogen Bond Acceptors3 ambeed.com

Simulations of Molecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govsemanticscholar.org For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target. researchgate.net

These simulations model the interactions between the atoms of the molecule and its surroundings, governed by a set of parameters known as a force field (e.g., CHARMM). nih.gov By simulating the system for a period, typically nanoseconds to microseconds, researchers can observe conformational changes, diffusion, and the formation and breaking of intermolecular bonds. semanticscholar.org The stability of the molecule and its complexes can be assessed by analyzing the simulation trajectory. nih.govresearchgate.net Software such as Nano Scale Molecular Dynamics (NAMD) is commonly used for these calculations. nih.gov

Hirshfeld Surface Analysis and Intermolecular Forces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule.

For a zwitterionic compound like this compound in the solid state, the crystal packing is governed by a network of intermolecular forces. acs.org Hirshfeld analysis allows for the detailed investigation of these forces, which include strong hydrogen bonds (N⁺–H···O), electrostatic interactions, and weaker C–H···O and H···H van der Waals contacts. nih.govacs.org

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Organic Molecules

Intermolecular Contact TypeTypical Contribution Range (%)Description
H···H40 - 60Represents van der Waals forces and dispersion, often the largest contributor to the surface area. researchgate.netresearchgate.net
O···H / H···O20 - 30Corresponds to hydrogen bonds and other close electrostatic interactions involving oxygen and hydrogen. researchgate.net
C···H / H···C~10 - 15Indicates weaker C-H···π or other van der Waals interactions. researchgate.net
N···H / H···N~5 - 10Represents hydrogen bonds involving nitrogen atoms, crucial in zwitterionic structures. researchgate.net

Note: This table presents typical values for organic molecules with similar functional groups as detailed studies on this compound are not publicly available. The exact percentages would vary based on the specific crystal packing.

Biological Activities and Pharmacological Research Perspectives

Mechanisms of Biological Action at the Molecular Level

4-(Dimethylamino)butanoic acid, a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been investigated for its interactions with various biological systems. wikipedia.org Its molecular behavior is influenced by the presence of a dimethylamino group, which alters its properties compared to related compounds.

The structural similarity of this compound to GABA suggests potential interactions with GABAergic signaling pathways. GABA itself is a major inhibitory neurotransmitter that binds to both ionotropic (GABAA) and metabotropic (GABAB) receptors to reduce neuronal excitability. wikipedia.orgmedchemexpress.com Research into structurally related molecules indicates that modifications to the amino group, such as the dimethyl substitution in this compound, can alter receptor binding affinity and selectivity within biological systems. The dimethyl substitution is noted to increase steric hindrance and reduce basicity compared to its monomethyl counterpart, which may affect how it interacts with GABA receptors.

Table 1: Receptor Interaction Profile

Receptor Target Interaction Type Notes

Research has identified specific enzymatic pathways that are affected by this compound. It is known to be a metabolite of 4-(dimethylamino)-3-hydroxybutanoic acid via ester hydrolysis. biosynth.com In this metabolic context, this compound has been shown to act as an inhibitor of carnitine biosynthesis. biosynth.com In contrast, studies on related compounds show that while derivatives of 4-hydroxybutanamide (B1328909) can inhibit GABA transporters (GATs), this compound hydrochloride itself appears to lack direct GAT inhibitory activity.

Table 2: Enzyme Interaction Data

Enzyme/Process Effect Research Context
Carnitine Biosynthesis Inhibition Formed as a metabolite of 4-(dimethylamino)-3-hydroxybutanoic acid. biosynth.com

The primary biological interactions of this compound are linked to its role as an amino acid derivative and its relationship with the GABA system. medchemexpress.comsmolecule.com Its structure, featuring a carboxylic acid and a tertiary amine, allows it to serve as a versatile building block in the synthesis of more complex, biologically active molecules. While it may not directly inhibit GABA transporters, its use as a precursor in synthesizing other bioactive compounds is a key aspect of its interaction with biological research targets. The compound is also used in the preparation of lipid nanoparticles designed for nucleic acid delivery, indicating its utility in creating systems that interact with cellular components. chemicalbook.com

Enzyme Inhibition and Activity

Effects on Cellular Processes and Physiology

The influence of this compound extends to fundamental cellular processes, including cell proliferation and programmed cell death pathways.

Studies have demonstrated that this compound exhibits an inhibitory effect on the growth of cancer cells. biosynth.com This activity is noted in the context of its role as a metabolite that inhibits carnitine biosynthesis. biosynth.com Furthermore, the parent compound GABA, to which this compound is structurally related, is known to regulate the proliferation of neural progenitor cells and can limit cell growth by causing cell cycle arrest. wikipedia.org

While direct studies on apoptosis induction by this compound are limited in the provided research, derivatives of structurally similar compounds have been shown to induce apoptosis in cancer cells. For instance, research on related molecules has linked their cytotoxic activity to the inhibition of key signaling pathways involved in cell proliferation and survival, ultimately leading to programmed cell death.

Influence on Cell Cycle Progression

The influence of this compound and its derivatives on cell cycle progression is an area of active investigation, particularly within cancer research. Cell cycle inhibitors are crucial as they can halt or slow the division of cells, a key process in tumor growth. bio-techne.com Derivatives of 4-(Dimethylamino)butanoyl chloride hydrochloride have demonstrated cytotoxic effects against certain cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.

Further research has identified highly specific and potent derivatives. One such compound, N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide, functions as a powerful and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16). bio-techne.com These kinases are critical enzymes that regulate the progression of the cell cycle. Another derivative, 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, has been investigated for its role in studying enzyme mechanisms related to microtubule affinity regulating kinase 4 (MARK4), which is essential for cell division and proliferation. Cytotoxicity assessments on A549 lung cancer cells showed that specific derivatives of this compound exhibited significant cytotoxic effects, with IC50 values of 45.24 µM and 61.50 µM, indicating their potential to inhibit cancer cell growth.

Derivative NameTarget/EffectCell Line/OrganismIC50 Value
4-(Dimethylamino)butanoyl chloride hydrochloride derivativeCell cycle arrest at G2/M phase, apoptosis inductionCancer cell linesNot specified
N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamidePotent, reversible inhibitor of CDK14 and CDK16Not specifiedNot specified
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid derivativeCytotoxicity via MARK4 inhibitionA549 lung cancer cells45.24 µM
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid derivativeCytotoxicity via MARK4 inhibitionA549 lung cancer cells61.50 µM

Neuropharmacological Investigations

The structural components of this compound make it and its derivatives subjects of neuropharmacological research. The dimethylamino group can influence how these molecules interact with biological membranes and neurotransmitter systems. For instance, 4-(Dimethylamino)butanal (B18867), a related aldehyde, serves as a key precursor in the synthesis of triptan-class medications like sumatriptan (B127528) and zolmitriptan, which are used to treat migraines.

Research into derivatives has suggested potential psychoactive effects, which opens avenues for further investigation into their therapeutic uses for treating psychiatric disorders. Studies on 4-(Dimethylamino)-N,N-dimethylbutanamide (DMDBA) in rodent models have indicated significant improvements in memory retention tasks compared to control groups, suggesting a potential role in modulating cognitive processes. The presence of the dimethylamino group is believed to enhance lipophilicity, which may facilitate its interaction with various molecular targets within the central nervous system.

Antimicrobial Potential of Derivatives

Derivatives of this compound have shown notable potential as antimicrobial agents. Research has explored a variety of structurally different derivatives, revealing a range of activities against bacteria and other microbes. mdpi.com

Preliminary studies on 4-(Dimethylamino)-N,N-dimethylbutanamide indicated effectiveness against various bacterial strains, including E. coli and S. aureus. More complex derivatives have been synthesized to target specific pathogens. A series of hydrazone derivatives of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid were tested for antiamoebic properties, with the most effective derivative showing potent inhibition of Entamoeba histolytica at low concentrations.

In another study, novel 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened against multidrug-resistant pathogens. mdpi.com One such derivative, N′-(4-(dimethylamino)benzylidene)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, showed activity against Staphylococcus aureus (MIC 64 µg/mL) but its activity against Clostridioides difficile was abolished by the incorporation of the 4-Me2NC6H4 substituent (MIC > 128 µg/mL). mdpi.com Furthermore, rhodanine (B49660) derivatives featuring a 4-(N,N-dimethylamino)-benzylidene substituent have been examined as β-lactamase inhibitors, demonstrating bacteriostatic or bactericidal activity against gram-positive bacterial strains with MIC values ranging from 1.95 to 250 µg/mL. nih.gov

Derivative Class/NameTarget Organism(s)Activity/FindingMIC/IC50 Value
4-(Dimethylamino)-N,N-dimethylbutanamideE. coli, S. aureusBacterial inhibitionNot specified
Hydrazone derivative of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acidEntamoeba histolyticaAntiamoebic activityEffective at low concentrations
N′-(4-(dimethylamino)benzylidene)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (8)S. aureus TCH1516Antibacterial activity64 µg/mL
N′-(4-(dimethylamino)benzylidene)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (8)C. difficile AR-1067No significant activity>128 µg/mL
Rhodanine derivatives with 4-(N,N-dimethylamino)-benzylidene substituentGram-positive bacteriaBacteriostatic/bactericidal activity1.95 - 250 µg/mL

Role in Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone and non-histone proteins, which typically leads to gene silencing. nih.govnih.gov Inhibitors of HDACs (HDACIs) are a class of small molecules that can promote gene transcription and are studied for various therapeutic applications. nih.gov

Several compounds containing a 4-(dimethylamino)phenyl group have been identified as potent HDAC inhibitors. One prominent example is Trichostatin A (TSA), chemically known as 7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6R-dimethyl-7-oxo-2E,4E-hepta dienamide. nih.gov TSA is a broad-spectrum HDACI that selectively inhibits class I and II mammalian HDACs, thereby altering gene expression by preventing the removal of acetyl groups from histones. nih.gov

Another derivative, 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl] benzamide, which is an analogue of suberanilohydroxamic acid (SAHA), has been shown to decrease early neutrophilic inflammation in a murine model of acute lung injury. nih.gov This effect is achieved by blocking the activity of leukotriene A4 hydrolase (LTA4H) and preventing the biosynthesis of leukotriene B4 (LTB4), demonstrating a mechanism of action that extends beyond simple histone modification. nih.gov

Applications in Molecular Imaging of Biological Phenomena

Derivatives of this compound are being developed as molecular probes for imaging biological processes in real-time. researchgate.net These probes are designed to target specific cellular events, such as apoptosis (programmed cell death), and can be visualized using advanced imaging technologies. researchgate.net

A notable example is 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)butanoic acid (DNSBA), a novel dansyl-based molecular probe designed specifically for imaging apoptosis. researchgate.net Biological characterization has shown that DNSBA can selectively detect apoptotic cancer cells at all stages of the process. researchgate.net Due to its structure, DNSBA is also designed as a potential probe for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) when labeled with radioiodine isotopes (I-123, -124, and -131). researchgate.net

In a different application, isotopically labeled versions of the parent compound are used as tracers in research. This compound-d6, a deuterium-labeled form, serves as a tracer for quantification purposes during drug development and metabolic studies. medchemexpress.commedchemexpress.com This allows researchers to track the molecule's pharmacokinetic and metabolic profile. medchemexpress.com

Probe/Tracer NameApplicationImaging ModalityTarget/Use
4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)butanoic acid (DNSBA)Apoptosis ImagingFluorescence, SPECT (potential), PET (potential)Selectively detects apoptotic cancer cells
This compound-d6Pharmacokinetic/Metabolic TracerMass SpectrometryQuantitation during drug development

Applications in Advanced Synthetic and Materials Chemistry

Role as a Chemical Building Block in Organic Synthesis

4-(Dimethylamino)butanoic acid is a bifunctional organic compound that serves as a fundamental building block in the synthesis of more complex molecules. smolecule.comcymitquimica.com Its value in organic synthesis stems from the reactivity of its two distinct functional groups: the carboxylic acid and the dimethylamino group. cymitquimica.com

The carboxylic acid moiety can readily participate in classic reactions such as esterification and amidation, allowing for the formation of various derivatives. cymitquimica.com For instance, it can be converted to its corresponding ester, ethyl 4-(dimethylamino)butanoate, or its hydrazide, which are themselves useful intermediates for further chemical transformations. cymitquimica.comguidechem.com The tertiary amine group provides a basic center and can be involved in reactions like alkylations. smolecule.com This dual reactivity makes the compound a versatile starting point for constructing complex molecular architectures.

Precursor for Active Pharmaceutical Ingredients and Agrochemicals

The structural framework of this compound is a key component in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. cymitquimica.comgeorganics.skgeorganics.sk It often serves as a crucial intermediate in the synthetic pathways leading to these target molecules. cymitquimica.com The presence of both the butanoic acid backbone and the dimethylamino group is a feature found in many pharmacologically active agents. ontosight.ai

While specific, large-scale applications are often proprietary, the utility of this chemical scaffold is evident in research exploring new therapeutic agents. For example, related structures are investigated for their potential analgesic, anti-inflammatory, and local anesthetic effects. ontosight.ai The compound's derivatives serve as precursors in the synthesis of various pharmaceutical compounds, highlighting its significance in drug development.

Utility in Solution-Phase Peptide Synthesis

This compound hydrochloride is commonly employed in solution-phase peptide synthesis. sigmaaldrich.comkrackeler.comscientificlabs.com In this application, it acts to facilitate the formation of peptide bonds, the critical linkages that form the backbone of peptides and proteins. This process is essential for both biochemical research and the development of peptide-based drugs.

Application Data: Peptide Synthesis
Compound Name This compound hydrochloride
CAS Number 69954-66-1
Application Solution-Phase Peptide Synthesis
Function Facilitates peptide bond formation
Reference sigmaaldrich.comkrackeler.comscientificlabs.com

Contributions to Specialty Chemical Production

Beyond pharmaceuticals, this compound is an intermediate in the manufacture of various specialty chemicals. evitachem.com Its dual functional groups make it a candidate for the synthesis of polymers such as polyamidoamines and for the creation of ion-exchange resins. scispace.comscience.govcharlotte.edu In these applications, the carboxylic acid can be polymerized, while the amine group provides a site for quaternization or pH-responsive behavior, properties valuable in materials science.

Integration into Lipid Nanoparticle Systems for Nucleic Acid Delivery

One of the most significant recent applications of a this compound derivative is in the field of advanced drug delivery, specifically within lipid nanoparticle (LNP) systems for delivering nucleic acids like messenger RNA (mRNA) and small interfering RNA (siRNA). pnas.orgchemicalbook.com

An ester of this compound, known as DLin-MC3-DMA, has been identified as a highly potent ionizable cationic lipid and is a critical component in LNP formulations. nih.govrsc.org These lipids are designed to be largely neutral at physiological pH (around 7.4) but become positively charged (protonated) in the acidic environment of a cell's endosome (pH 5.5-6.5). rsc.orgrsc.org This pH-dependent charge reversal is crucial for two reasons: it facilitates the encapsulation of negatively charged nucleic acids during LNP formation and, following cellular uptake, it promotes the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can function. nih.govrsc.orgrsc.org

The success of this technology is highlighted by its use in Onpattro®, the first FDA-approved siRNA-based therapeutic, which uses DLin-MC3-DMA to treat hereditary transthyretin-mediated amyloidosis. nih.govrsc.org Furthermore, related third-generation ionizable lipids, such as ALC-0315 and SM-102, which build on the same design principles, were instrumental in the rapid development and deployment of COVID-19 mRNA vaccines. pnas.org

Key Ionizable Lipids in LNP Delivery Systems
Lipid Name Chemical Basis Significance
DLin-MC3-DMA Ester of this compound"Gold standard" for siRNA delivery; used in the FDA-approved drug Onpattro®. nih.govrsc.org
ALC-0315 Tertiary amine-containing lipidUsed in the Pfizer-BioNTech COVID-19 mRNA vaccine. pnas.orgnih.gov
SM-102 Tertiary amine-containing lipidUsed in the Moderna COVID-19 mRNA vaccine. pnas.orgnih.gov

Analytical Methodologies for Detection and Quantification of 4 Dimethylamino Butanoic Acid

The detection and quantification of 4-(Dimethylamino)butanoic acid (DMBA) and its derivatives are crucial in various research contexts, particularly when it is used as a labeling agent in complex biological matrices. Analytical methodologies for this compound leverage chromatographic separation, highly sensitive luminescence techniques, and advanced biosensor platforms.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Phenomena and Aggregate Formation

Self-assembly is a process where molecules spontaneously form ordered structures. In the context of 4-(dimethylamino)butanoic acid, this phenomenon is often observed in solution and at interfaces. For instance, DMBA has been utilized in conjunction with gold nanoparticles to create self-assembled monolayers. nih.gov This process is driven by the affinity of the thiol groups for the gold surface, leading to the formation of a stable, organized layer. nih.govanagnostics.com

The aggregation of DMBA can be influenced by various factors, including pH and the presence of other molecules. The dimethylamino group can be protonated under acidic conditions, altering the molecule's charge and its interactions with its environment. This property is crucial in applications such as the formation of lipid nanoparticles for nucleic acid delivery. chemicalbook.com

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are a critical type of non-covalent interaction that dictates the structure and properties of many chemical and biological systems. In derivatives of butanoic acid, hydrogen bonding plays a pivotal role in their molecular packing in the solid state. grafiati.com For example, in the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, strong O-H···N and N-H···O hydrogen bonds create a two-dimensional zig-zag sheet structure. researchgate.net Further C-H···O interactions link these sheets into a three-dimensional network. researchgate.net

The presence of both a carboxylic acid group and a tertiary amine in this compound allows for the formation of robust hydrogen bonding networks. The carboxylic acid can act as a hydrogen bond donor, while the nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor. This dual functionality is fundamental to its role in crystal engineering and the formation of supramolecular assemblies.

Crystal Engineering and Solid-State Interactions

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The ability of this compound and its derivatives to form predictable hydrogen bonding patterns makes them valuable in this field. researchgate.net

Table 1: Crystallographic Data for a Related Butanoic Acid Derivative

Parameter Value
Compound 4-oxo-4-(pyridin-3-ylamino)butanoic acid
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.3426(7)
b (Å) 18.4489(13)
c (Å) 11.7160(9)
β (°) 115.409(4)

Data sourced from a study on a structurally related compound to illustrate typical solid-state parameters. researchgate.net

Formation of Supramolecular Hydrogels and Microstructures

Supramolecular hydrogels are materials formed by the self-assembly of small molecules (gelators) in water, creating a three-dimensional network that entraps the solvent. acs.org These materials are held together by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. acs.org While direct evidence for this compound as a standalone hydrogelator is limited in the provided search results, its structural motifs are found in molecules known to form such gels.

The formation of microstructures is a related phenomenon. For instance, research on related compounds like 4-oxo-4-(2-pyridinylamino)butanoic acid has shown the formation of fiber-like crystals, while its isomer, 4-oxo-4-(3-pyridinylamino)butanoic acid, forms tree-like crystals in aqueous solutions. researchgate.net The mixing of these isomers can lead to the formation of supramolecular hydrogels. acs.orgresearchgate.net This suggests that the balance of intermolecular forces, which can be tuned by modifying the butanoic acid backbone, is critical for the formation of these higher-order structures. researchgate.net Furthermore, 4-(dimethylamino)butyric acid has been used in conjunction with other components to create luminescent supramolecular microstructures. acs.org

Metabolic and Biochemical Pathway Studies

Involvement in Endogenous Metabolic Processes

Current scientific literature does not widely recognize 4-(Dimethylamino)butanoic acid as a natural endogenous metabolite within human metabolic pathways. While databases and research mention numerous related compounds and derivatives, there is limited direct evidence confirming its natural production or presence in biological systems. For instance, deuterated forms of the compound, such as this compound-d6 hydrochloride, are used as tracers and standards in metabolic research, but this application does not confirm the endogenous nature of the parent compound. medchemexpress.eumedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com

In contrast, other structurally similar short-chain amino acids and their derivatives are well-documented as endogenous metabolites. A notable example is γ-Butyrobetaine ((3-Carboxypropyl)trimethylammonium), which is structurally analogous to this compound. γ-Butyrobetaine is an established intermediate metabolite produced by gut microbiota from the dietary nutrient L-carnitine. chemsrc.com The absence of similar documentation for this compound suggests it is either not a common metabolite or its presence has yet to be discovered.

Role as a Substrate or Intermediate in Biochemical Reactions

This compound serves as a well-documented intermediate and substrate, primarily in synthetic chemistry for biomedical applications, rather than in known natural biochemical pathways. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine, makes it a versatile building block for creating more complex molecules. google.com

Patents extensively describe its use as a key intermediate in the synthesis of ionizable cationic lipids. google.comgoogle.com These lipids are critical components of lipid nanoparticles (LNPs), which are advanced drug delivery systems used for encapsulating and transporting nucleic acids like mRNA into cells. google.comgoogle.comgoogle.com In these synthetic schemes, the carboxylic acid group of this compound is reacted with alcohol moieties of a lipid backbone to form ester linkages, creating the final functional lipid molecule. google.comgoogle.com

Table 1: Role of this compound as a Synthetic Intermediate
Application AreaSynthetic RoleResulting ProductReference
Nucleic Acid DeliveryHead group piece in the synthesis of ionizable cationic lipids.Functional lipids for Lipid Nanoparticles (LNPs). google.comgoogle.comgoogle.com
Drug FormulationReactant coupled with alcohol-containing intermediates.Components of drug delivery vectors. google.com

While its role as a substrate for natural enzymes is not clearly defined, the metabolic pathway of the related compound γ-Butyrobetaine offers a compelling parallel. Gut microbes metabolize dietary L-carnitine into γ-Butyrobetaine, which is then converted to trimethylamine (B31210) (TMA) and subsequently to trimethylamine N-oxide (TMAO) in the liver. chemsrc.com This established pathway demonstrates that structurally similar short-chain amino compounds can serve as crucial intermediates in microbial-host co-metabolism. chemsrc.com

Influence on Specific Metabolic Pathways (e.g., Short-chain Fatty Acid Production)

There is currently no direct scientific evidence to suggest that this compound has a significant influence on specific metabolic pathways such as the production of short-chain fatty acids (SCFAs). SCFAs, like acetate, propionate, and butyrate, are primarily produced through the microbial fermentation of dietary fiber in the gut and are crucial for gut health and host metabolism.

However, the involvement of the structurally related compound, γ-Butyrobetaine, in gut microbial metabolism provides a potential, though speculative, link. chemsrc.com γ-Butyrobetaine is a direct product of gut microbial action on L-carnitine, a nutrient found in red meat. chemsrc.com This demonstrates that the gut microbiome can process small, amine-containing carboxylic acids. Given that the gut microbiota is the primary producer of SCFAs, it is plausible that compounds like this compound, if introduced into the gut, could interact with these microbial metabolic networks. Any such interaction remains a subject for future research.

Exploration of Biomarker Potential in Biological Systems

The potential of this compound as a biomarker is an area of emerging interest, largely inferred from studies of structurally similar compounds and its appearance as a drug-related impurity.

A strong case for its potential comes from its analogue, γ-Butyrobetaine. As an intermediate in the microbial metabolism of L-carnitine to TMAO, γ-Butyrobetaine has been identified as a proatherogenic substance and is implicated as a biomarker for arteriosclerosis and long-term cardiovascular mortality. chemsrc.com This establishes a clear precedent for using small, gut-derived amine-containing carboxylic acids as biomarkers for major diseases.

Furthermore, this compound has been identified as a component in drug impurity profiles. Specifically, "Afatinib -4-(dimethylamino)butanoic acid impurity" and a dimer impurity have been cataloged. axios-research.com In pharmaceutical quality control, such process-related impurities and degradation products are monitored as markers to ensure the safety and consistency of the final drug product.

While direct studies validating this compound as a clinical biomarker for specific diseases are lacking, the evidence from its analogues and its role as a drug metabolite suggest it could have potential applications in toxicology and clinical chemistry.

Table 2: Comparative Profile of this compound and γ-Butyrobetaine
FeatureThis compoundγ-ButyrobetaineReference
Metabolic RolePrimarily a synthetic intermediate; natural role unconfirmed.Established intermediary metabolite produced by gut microbes from L-carnitine. chemsrc.comgoogle.com
Biomarker PotentialIdentified as a drug-related impurity (Afatinib). Potential inferred from analogue.Implicated as a biomarker for arteriosclerosis and cardiovascular risk. chemsrc.comaxios-research.com

Future Research Directions and Unexplored Avenues

Advanced Synthetic Challenges and Opportunities

The synthesis of 4-(dimethylamino)butanoic acid and its derivatives, while achievable through established methods, presents several challenges that are paving the way for innovative chemical strategies. Traditional synthesis often involves the oxidation of precursor molecules like 4-(dimethylamino)butanal (B18867). However, these routes can rely on harsh oxidizing agents, leading to concerns about environmental impact and the generation of impurities.

Future research is pivoting towards more sophisticated and sustainable synthetic methodologies. Key opportunities lie in the development of "green" chemistry approaches.

Enzymatic Oxidation : Preliminary studies on analogous compounds suggest that alcohol dehydrogenase-catalyzed oxidation of the corresponding alcohol, 4-(dimethylamino)-1-butanol, could offer a highly specific and environmentally benign pathway. This method operates under ambient conditions, avoiding the need for toxic heavy-metal catalysts. The primary limitation remains the cost and scalability of the requisite enzymes.

Flow Photochemistry : Microreactor systems that utilize UV light and molecular oxygen as the oxidant are emerging as a promising, chloride-free synthesis method for the aldehyde precursor. This technology allows for precise control over reaction conditions, potentially increasing yield and purity while minimizing waste.

Advanced Coupling and Derivatization : For creating derivatives, such as amides or esters, modern coupling agents like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with catalysts like DMAP (4-Dimethylaminopyridine) are being optimized. Research is focused on fine-tuning reaction parameters such as solvent polarity and stoichiometry to enhance efficiency and yield for creating a diverse library of this compound derivatives for various applications.

Table 1: Emerging Synthetic Methodologies

MethodologyDescriptionPotential AdvantagesCurrent Challenges
Enzymatic OxidationUse of alcohol dehydrogenase to catalyze the oxidation of 4-(dimethylamino)-1-butanol. High specificity, ambient reaction conditions, environmentally friendly. Enzyme cost and scalability.
Flow PhotochemistryMicroreactor systems using UV light and O₂ to oxidize the aldehyde precursor. Chloride-free, precise process control, potentially higher yields. Currently demonstrated at laboratory scale (mg quantities).
Advanced CouplingUse of modern reagents like EDC·HCl and DMAP for efficient derivatization. High efficiency for creating amides and esters for diverse applications. Requires careful optimization of reaction conditions.

Emerging Applications in Chemical Biology and Diagnostics

The unique structure of this compound makes it an attractive scaffold for the design of molecular tools for chemical biology and diagnostics. Its butanoic acid chain provides a flexible linker, while the tertiary amine offers a site for modification or interaction.

A significant area of research is the development of molecular probes for imaging biological processes. Researchers have successfully designed and synthesized a novel probe for imaging apoptosis (programmed cell death) based on a derivative of this compound. researchgate.net The molecule, 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodo-phenyl)butanoic acid (DNSBA), was specifically designed to detect apoptotic cancer cells. researchgate.net Biological characterization demonstrated that DNSBA can selectively identify cancer cells in both early and late stages of apoptosis, highlighting its potential for use in diagnostics and for monitoring therapeutic strategies. researchgate.net

Furthermore, derivatives of this compound have been utilized in electrochemiluminescence (ECL) techniques for the quantitative analysis of biological substances like bovine serum albumin (BSA), demonstrating its utility as a versatile biochemical reagent.

Table 2: Applications in Chemical Biology and Diagnostics

Application AreaExample DerivativeFunctionSignificance
Apoptosis Imaging4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodo-phenyl)butanoic acid (DNSBA) researchgate.netFluorescent probe to specifically and selectively detect apoptotic cancer cells. researchgate.netPotential for advancing cancer diagnostics and monitoring treatment efficacy. researchgate.net
Biomolecule Detection4-(Dimethylamino)butyric acid Used in electrochemiluminescence (ECL) assays for quantifying proteins. Provides a tool for sensitive and quantitative biochemical analysis.

Integration with Advanced Materials and Nanotechnology

One of the most impactful applications of this compound is in the field of nanotechnology, specifically in drug delivery systems. An ester derivative, (10Z,13Z)-1-(9Z,12Z)-octadecadien-1-yl-10,13-nonadecadien-1-yl 4-(dimethylamino)butanoate, known as DLin-MC3-DMA, is a critical component of lipid nanoparticles (LNPs). nih.govmdpi.com

These LNPs are essential for the delivery of nucleic acid-based medicines. nih.govmdpi.com DLin-MC3-DMA is an ionizable lipid; its tertiary amine group becomes protonated and thus positively charged in the acidic environment of a cell's endosome. nih.gov This charge-switching property is crucial, as it facilitates the interaction with the negatively charged endosomal membrane, destabilizing it and allowing the nucleic acid payload (like siRNA or mRNA) to be released into the cell's cytoplasm where it can exert its therapeutic effect. nih.gov

The success of this technology is demonstrated by its use in Onpattro®, an FDA-approved medication for treating transthyretin-type hereditary amyloid polyneuropathy, which utilizes DLin-MC3-DMA in its LNP formulation. nih.govmdpi.com Future research in this area will likely focus on designing new derivatives of this compound to create next-generation ionizable lipids with improved efficacy and safety profiles for delivering a wider range of nucleic acid therapeutics.

Table 3: Role in Nanotechnology

TechnologyKey CompoundFunctionCommercial Application
Lipid Nanoparticles (LNPs)DLin-MC3-DMA (an ester of this compound) nih.govmdpi.comIonizable lipid that facilitates endosomal escape of nucleic acid drugs. nih.govUsed in the FDA-approved drug Onpattro® for siRNA delivery. nih.govmdpi.com

Systems-Level Biological Investigations and Translational Research

The presence of this compound in biological systems is being uncovered through advanced analytical techniques like metabolomics. The compound has been identified in metabolome profiling studies, including those analyzing biospecimens from COVID-19 patients, and is cataloged in the NIH's Metabolomics Workbench data repository. metabolomicsworkbench.orgmetabolomexchange.org Its inclusion in the Human Metabolome Database suggests it is a part of the complex network of small molecules involved in human physiology. hmdb.ca

These findings open up avenues for systems-level investigations to understand its metabolic origins and biological functions. Is it a product of gut microbiome metabolism, a dietary component, or an endogenous metabolite? Answering these questions could reveal novel biochemical pathways and potential biomarkers for health and disease.

Translational research could explore the therapeutic potential of modulating the levels of this compound or its derivatives. For instance, a structurally related compound, 4-(dimethylamino)-3-hydroxybutanoic acid, is known to inhibit carnitine biosynthesis and has been investigated for its inhibitory effects on cancer cell growth. biosynth.com This suggests that derivatives of this compound could be designed to target specific enzymes or metabolic pathways, offering new strategies for treating metabolic disorders or cancer. Future work will focus on correlating its levels with specific physiological or pathological states and exploring the therapeutic potential of its synthetic derivatives.

Table 4: Presence in Metabolomics and Research Potential

Research AreaFinding/ObservationFuture Direction
MetabolomicsDetected in human plasma in studies such as COVID-19 metabolome profiling. metabolomexchange.org Listed in the NIH Metabolomics Workbench. metabolomicsworkbench.orgInvestigate its metabolic origin, biological function, and potential as a disease biomarker.
Translational ResearchRelated compounds show biological activity, such as inhibiting carnitine biosynthesis. biosynth.comDesign and evaluate derivatives for therapeutic potential in metabolic disorders or oncology.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Dimethylamino)butanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards to prevent skin/eye contact .

  • Ventilation : Ensure local exhaust ventilation to minimize aerosol or dust inhalation .

  • Storage : Store at 2–8°C in airtight containers away from incompatible substances .

  • Spill Management : Avoid dust generation; use non-sparking tools for cleanup. Collect spills in sealed containers and dispose via authorized waste management .

    Key Safety Parameters Details
    Storage Temperature2–8°C
    PPE RequirementsGloves, goggles, lab coat, respirator
    Hazard ClassificationSkin/Eye Irritant, Acute Toxicity (Oral)

Q. What synthetic routes are commonly employed for this compound and its derivatives?

  • Methodological Answer :

  • Stepwise Alkylation : React dimethylamine with halogenated butanoic acid precursors under basic conditions.
  • Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields compared to conventional heating (e.g., 30 minutes vs. 12 hours for similar compounds) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 2.2 ppm for dimethylamino protons) .
  • Mass Spectrometry (MS) : Validate molecular weight using ESI-MS (e.g., [M+H]<sup>+</sup> at m/z 148.1) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. How can advanced synthesis techniques optimize the yield of this compound derivatives?

  • Methodological Answer :

  • Sonochemistry : Ultrasonic irradiation enhances reaction homogeneity and reduces side products in aqueous media .

  • Flow Chemistry : Enables continuous production with real-time monitoring for high-purity outputs.

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to access enantiomerically pure forms .

    Synthetic Method Comparison MicrowaveSonochemistry
    Reaction Time30 min2 hours
    Yield Improvement15–20%10–15%
    Energy EfficiencyHighModerate

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify outliers or methodological biases.

Q. What strategies are effective for studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Mutagenesis Studies : Identify critical binding residues via alanine scanning of target proteins.

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .

  • pH-Dependent Solubility : Use shake-flask method to measure solubility across pH 1–10. Stability decreases above pH 7 due to deprotonation .

    Stability Profile pH 3pH 7pH 10
    Half-Life (25°C)>30 days20 days7 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.